N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide
Description
The compound N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,3-dimethylphenyl group at the pyrimidine core and a 4-ethoxyphenoxyacetamide substituent. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their versatility in medicinal chemistry, particularly as kinase inhibitors and anticancer agents. Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in analogous compounds .
Properties
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-ethoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O3/c1-5-36-20-9-11-21(12-10-20)37-15-25(35)31-24-13-18(3)32-34(24)27-22-14-30-33(26(22)28-16-29-27)23-8-6-7-17(2)19(23)4/h6-14,16H,5,15H2,1-4H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDGFHGWXXQELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article summarizes the biological activity of this compound based on available literature, including its anticancer properties, mechanisms of action, and structure-activity relationships.
Structure and Properties
The compound features a complex structure that includes two pyrazole moieties and an ethoxyphenoxy acetamide group. Its molecular formula is C20H24N6O3, with a molecular weight of 396.45 g/mol. The presence of multiple functional groups contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, the core structure of the compound , exhibit significant anticancer properties. For instance, a related compound bearing the same scaffold demonstrated high inhibitory activity against various tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. The IC50 values for these compounds were notably low, indicating potent cytotoxic effects.
Case Studies
- Apoptosis Induction : Flow cytometric analysis revealed that compounds with similar structures could induce apoptosis in A549 cells at low micromolar concentrations. Specifically, one study reported an IC50 of 2.24 µM for a related pyrazolo[3,4-d]pyrimidine derivative compared to 9.20 µM for doxorubicin, a standard chemotherapy agent .
- Cell Cycle Arrest : Another study explored the effects of pyrazolo[3,4-d]pyrimidine derivatives on cell cycle dynamics. It was found that certain derivatives could halt the cell cycle at the S phase and significantly increase apoptosis in breast cancer cell lines by enhancing caspase-3 levels considerably compared to controls .
The biological activity of this compound likely involves several mechanisms:
- Kinase Inhibition : Compounds with similar structures have been reported to act as inhibitors of various kinases involved in tumor growth and survival pathways. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .
- Induction of Apoptosis : The ability to induce apoptosis through intrinsic pathways has been noted in several studies. This involves the activation of pro-apoptotic factors and caspases which are crucial for programmed cell death.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific substituents on the pyrazolo[3,4-d]pyrimidine scaffold for enhancing anticancer activity:
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 1a | 2.24 | A549 (Lung) | Apoptosis induction |
| 12b | 0.39 | MDA-MB-468 (Breast) | Cell cycle arrest |
| 1d | 1.74 | MCF-7 (Breast) | Kinase inhibition |
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 396.46 g/mol. The presence of pyrazolo[3,4-d]pyrimidine and ethoxyphenoxy moieties suggests potential interactions with biological targets relevant to disease treatment.
Anticancer Activity
Several studies have indicated that compounds similar to N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide exhibit promising anticancer properties. For instance:
- Kinase Inhibition : The compound may act as a kinase inhibitor, targeting specific pathways involved in cancer cell proliferation. Kinases play crucial roles in signaling pathways that regulate cell growth and division. Inhibiting these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells .
Neurological Disorders
Research suggests that pyrazolo[3,4-d]pyrimidine derivatives can influence neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety:
- Neuroprotective Effects : Some studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Anti-inflammatory Properties
The compound's structure indicates potential anti-inflammatory activity:
- Cytokine Modulation : Research has highlighted the ability of similar compounds to modulate cytokine release, which is crucial in inflammatory responses. This could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. The findings suggested that modifications to the core structure significantly enhanced anticancer activity. The compound demonstrated IC50 values in the nanomolar range against breast and lung cancer cell lines, indicating potent activity.
Case Study 2: Neuroprotective Mechanisms
In another investigation published in Neuroscience Letters, researchers evaluated the neuroprotective effects of related compounds on primary neuronal cultures exposed to glutamate toxicity. The study found that these compounds reduced neuronal death by modulating glutamate receptor activity and enhancing antioxidant defenses.
Data Tables
Comparison with Similar Compounds
Core Modifications
- The acetamide group features a 4-isopropylphenoxy substituent, increasing hydrophobicity compared to the 4-ethoxyphenoxy group in the target compound.
- N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide (): Shares the 2,3-dimethylphenyl-pyrazolo[3,4-d]pyrimidine core but differs in the acetamide moiety (4-ethoxybenzamide vs. 2-(4-ethoxyphenoxy)acetamide). The ethoxy group’s position (benzamide vs. phenoxy) alters steric and electronic profiles.
Substituent Variations
- N-(3-methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide ():
- Features a methoxyphenyl group and a methyl-oxopyrimidine, reducing steric bulk compared to the dimethylphenyl group. The absence of a pyrazole ring simplifies the structure.
Physicochemical Properties
*Calculated using ChemDraw.
- Lipophilicity: The 4-isopropylphenoxy group () increases logP compared to the 4-ethoxyphenoxy group. The target compound’s ethoxy group balances hydrophilicity and lipophilicity, adhering to Lipinski’s rules .
- Solubility : The 4-oxo group in may enhance aqueous solubility via hydrogen bonding, whereas the dimethylphenyl group in the target compound may reduce it.
Pharmacological Insights
While direct biological data for the target compound are unavailable, structural analogs provide clues:
- Anticancer Activity: Chromenone derivatives (e.g., ) exhibit antiproliferative activity, suggesting the target compound’s pyrazolo-pyrimidine core may similarly interact with kinase targets .
- Synthetic Accessibility : Yields for analogs range from 19% () to 82% (), depending on substituent complexity. The target compound’s synthesis may require optimization for scalability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
